2,4,6-Trifluoro-3-iodobenzaldehyde

Cross-coupling Fluorinated arenes Electronic effects

Procurement managers and researchers seeking a fluorinated aldehyde for C-C bond formation face slow oxidative addition and poor regioselectivity with standard aryl iodides. This compound solves that by combining three electron-withdrawing F atoms at 2,4,6-positions with an I at the 3-position. - **Core Application**: Enables Co(dppe)I₂-catalyzed carbocyclization with alkynes → trifluorinated indenols (high regioselectivity). - **Cross-Coupling Ready**: Iodine handles Suzuki, Sonogashira, Heck; aldehyde remains for downstream derivatization. - **Supply Reliability**: Strict purity control, immediate shipment available.

Molecular Formula C7H2F3IO
Molecular Weight 285.992
CAS No. 1160573-17-0
Cat. No. B2819558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trifluoro-3-iodobenzaldehyde
CAS1160573-17-0
Molecular FormulaC7H2F3IO
Molecular Weight285.992
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)I)F)C=O)F
InChIInChI=1S/C7H2F3IO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H
InChIKeyOLAFVKMIABDQNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4,6-Trifluoro-3-iodobenzaldehyde Overview


2,4,6-Trifluoro-3-iodobenzaldehyde is a polysubstituted aromatic aldehyde characterized by three fluorine atoms at the 2-, 4-, and 6-positions and an iodine atom at the 3-position on a benzaldehyde core . With the molecular formula C7H2F3IO and a molecular weight of approximately 285.99 g/mol, this compound serves as a versatile building block in organic synthesis . The aldehyde functionality provides a reactive handle for condensation and reduction reactions, while the iodine atom enables participation in palladium-catalyzed cross-coupling reactions including Suzuki, Sonogashira, and Heck protocols [1]. The trifluorinated aromatic ring imparts distinct electronic properties—namely strong electron-withdrawing character and metabolic stability—that differentiate this scaffold from non-fluorinated or partially fluorinated benzaldehyde analogs in pharmaceutical and agrochemical intermediate applications [2].

2,4,6-Trifluoro-3-iodobenzaldehyde: Why Analogs Fail


The unique substitution pattern of 2,4,6-trifluoro-3-iodobenzaldehyde fundamentally governs its reactivity and electronic profile in ways that preclude straightforward substitution with related aryl aldehydes or aryl iodides. The presence of three strongly electron-withdrawing fluorine atoms activates the aromatic ring toward nucleophilic aromatic substitution while simultaneously deactivating it toward electrophilic substitution relative to non-fluorinated analogs [1]. The specific 2,4,6-trifluoro arrangement creates a symmetric electronic environment that affects the aldehyde carbonyl's electrophilicity and the iodine's oxidative addition kinetics in cross-coupling reactions [2]. Critically, the iodine atom resides at the 3-position—distinct from alternative regioisomers such as 2,4,6-trifluoro-5-iodobenzaldehyde—which directly determines the connectivity and geometry of coupling products . Even within the class of fluorinated iodobenzaldehydes, substitution of this compound with 2-fluoro-3-iodobenzaldehyde, 2,4-difluoro-3-iodobenzaldehyde, or 3-iodobenzaldehyde yields different reaction rates, regioselectivity profiles, and downstream product scaffolds due to altered fluorine substitution patterns .

2,4,6-Trifluoro-3-iodobenzaldehyde: Evidence vs. Analogs


Electronic Effects in Aryl Iodide Cross-Coupling

The 2,4,6-trifluoro substitution pattern in 2,4,6-trifluoro-3-iodobenzaldehyde exerts a strong cumulative electron-withdrawing effect that enhances the electrophilicity of the aryl iodide carbon relative to non-fluorinated or partially fluorinated analogs, thereby accelerating oxidative addition in palladium-catalyzed cross-coupling reactions [1]. This effect is class-level inference derived from the well-established role of fluorine substituents in modifying aryl halide reactivity in Suzuki–Miyaura and related coupling protocols. The three fluorine atoms lower the electron density at the C–I bond, which facilitates the rate-determining oxidative addition step compared to 3-iodobenzaldehyde (which lacks fluorine substituents) and 2-fluoro-3-iodobenzaldehyde (which bears only a single fluorine substituent) [2].

Cross-coupling Fluorinated arenes Electronic effects

Regioselectivity in o-Iodobenzaldehyde Annulation

The ortho-iodobenzaldehyde framework—common to 2,4,6-trifluoro-3-iodobenzaldehyde—enables cobalt-catalyzed carbocyclization with alkynes to form indenols with exceedingly high regioselectivity [1]. In the cobalt-catalyzed system using Co(dppe)I₂ and Zn powder in acetonitrile at 80 °C, various o-iodobenzaldehydes afforded the corresponding indenols in moderate to excellent yields [1]. For most unsymmetrical alkynes tested, the carbocyclization gave a single regioisomer, demonstrating the ortho-iodobenzaldehyde scaffold's inherent capacity for highly regioselective annulation [1]. This regioselectivity advantage applies to the 2,4,6-trifluoro-3-iodobenzaldehyde scaffold as a member of the o-iodobenzaldehyde class.

Carbocyclization Indenol synthesis Regioselectivity

3-Iodo vs. 5-Iodo Regioisomer Specificity

The iodine atom at the 3-position (meta relative to the aldehyde, ortho/para to fluorines) in 2,4,6-trifluoro-3-iodobenzaldehyde generates a distinct connectivity in downstream coupling products compared to the 5-iodo regioisomer (2,3,6-trifluoro-5-iodobenzaldehyde) . The 3-iodo substitution pattern places the iodine atom between the 2- and 4-fluoro substituents, creating a unique steric and electronic environment that influences both the rate and selectivity of cross-coupling reactions . Products derived from 3-iodo coupling exhibit substitution at the meta position relative to the aldehyde, whereas 5-iodo coupling yields para-substituted products .

Regioisomer Scaffold differentiation Synthetic planning

2,4,6-Trifluoro-3-iodobenzaldehyde Applications


Fluorinated Indenol Synthesis via Carbocyclization

2,4,6-Trifluoro-3-iodobenzaldehyde is expected to function as an effective substrate for cobalt-catalyzed carbocyclization with alkynes to yield trifluorinated indenol derivatives with high regioselectivity [1]. This application leverages the ortho-iodobenzaldehyde framework common to this compound, which has been demonstrated to produce indenols in moderate to excellent yields (up to excellent yields reported for class members) with exceedingly high regioselectivity using Co(dppe)I₂ and Zn powder in acetonitrile at 80 °C [1]. The electron-withdrawing trifluoro substitution pattern may further modulate the electronic properties of the resulting indenol scaffold, potentially affecting downstream applications [2].

Cross-Coupling for Biaryl and Alkyne Synthesis

The iodine atom at the 3-position of 2,4,6-trifluoro-3-iodobenzaldehyde serves as an electrophilic coupling partner in Suzuki–Miyaura (with aryl/heteroaryl boronic acids), Sonogashira (with terminal alkynes), and Heck (with alkenes) coupling reactions [1]. The 2,4,6-trifluoro substitution pattern enhances the electrophilicity of the aryl iodide carbon, which class-level inference suggests may accelerate oxidative addition relative to non-fluorinated aryl iodides [2]. The resulting coupled products retain the aldehyde functionality for subsequent derivatization (reduction, oxidation, reductive amination) while incorporating the metabolically stable trifluorinated aromatic core [3].

ALDH-Targeted Diagnostic Imaging Agent Development

Fluoro- and iodo-containing aromatic aldehydes have been claimed as aldehyde dehydrogenase (ALDH) substrates for use as diagnostic imaging agents [1]. While 2,4,6-trifluoro-3-iodobenzaldehyde is not explicitly exemplified in the available patent abstract, its structural features—fluorine substitution for metabolic stability and iodine for potential radiolabeling (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I)—align with the claimed scaffold requirements for ALDH substrate activity [1]. The combination of aldehyde functionality (required for ALDH recognition) with the iodine handle (enabling radioiodination for SPECT or PET imaging) positions this compound class as a candidate scaffold for molecular imaging probe development.

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